molecular formula C12H20O3 B14317472 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol CAS No. 111737-03-2

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol

Cat. No.: B14317472
CAS No.: 111737-03-2
M. Wt: 212.28 g/mol
InChI Key: DWQDHCILHIXSPM-UHFFFAOYSA-N
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Description

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a tetrahydropyran (THP) ether group, a common protecting group for alcohols that enhances stability and alters solubility during multi-step synthetic sequences . The terminal alkyne and primary alcohol functional groups provide two distinct handles for further chemical modification, making this molecule a versatile building block for constructing more complex structures. The terminal alkyne is particularly valuable in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used in bioconjugation and materials science . Compounds with similar oxane and alkoxy chains have been utilized in the synthesis of derivatives screened for various biological activities, highlighting the utility of such scaffolds in early-stage drug discovery . The presence of the oxygen-containing heterocycle can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization campaigns . Researchers can employ this reagent in developing novel molecular entities, potentially for probing biological pathways or as an intermediate for pharmaceuticals and other advanced materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111737-03-2

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-(oxan-2-yloxy)hept-5-yn-1-ol

InChI

InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1-2,4-5,7-11H2

InChI Key

DWQDHCILHIXSPM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCCCO

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Alkoxide Generation : Deprotonation of hept-5-yn-1-ol using NaH or KOH in anhydrous THF yields the corresponding alkoxide.
  • Alkylation : Reaction with 2-(bromomethyl)tetrahydropyran (synthesized via bromination of 2-hydroxymethyl-THP) at 60–80°C for 6–12 hours.

Representative Procedure :

  • Hept-5-yn-1-ol (1.0 equiv) is dissolved in THF under N₂. NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 2-(bromomethyl)tetrahydropyran (1.1 equiv). The mixture is refluxed for 12 hours, quenched with H₂O, and extracted with EtOAc.

Yield and Limitations

  • Yield : 60–75% after column chromatography.
  • Limitations : Competing elimination with tertiary alkyl halides necessitates primary THP halides. Steric hindrance at C7 may reduce efficiency.

THP Protection of Hept-5-yn-1,7-diol

Selective protection of a diol precursor offers an alternative route. Hept-5-yn-1,7-diol is transiently synthesized, with the C7 hydroxyl selectively protected as a THP ether.

Diol Synthesis via Alkyne Hydration

  • Hydration of 1,7-Diynes : Hept-1,5-diyne undergoes partial hydration using HgSO₄/H₂SO₄ to yield hept-5-yn-1,7-diol.
  • Protection : Treatment with 3,4-dihydro-2H-pyran (DHP) and catalytic p-toluenesulfonic acid (PTSA) in CH₂Cl₂ at 0°C selectively protects the C7 hydroxyl.

Reaction Conditions :

  • Hept-5-yn-1,7-diol (1.0 equiv), DHP (1.2 equiv), PTSA (0.1 equiv), CH₂Cl₂, 0°C → RT, 4 hours.
  • Yield : 85–90% for THP protection.

Challenges in Diol Preparation

  • Stereochemical Control : Hydration of diynes may yield mixtures requiring chromatographic separation.
  • Overprotection Risk : Excess DHP or prolonged reaction times can lead to bis-THP ether formation.

Alkyne Metathesis and Fragment Coupling

Ring-closing alkyne metathesis (RCAM) enables modular assembly of alkyne-containing structures. This method, exemplified in macrocyclic musk synthesis, adapts well to 7-[(oxan-2-yl)oxy]hept-5-yn-1-ol.

Retrosynthetic Approach

  • Fragment A : THP-protected propargyl alcohol (HC≡C-CH₂-O-THP).
  • Fragment B : Pent-4-yn-1-ol (HO-CH₂-CH₂-CH₂-C≡CH).

Metathesis Procedure

  • Catalyst : Schrock’s alkylidyne catalyst (10 mol%) in toluene at 40°C.
  • Coupling : Fragments A and B undergo cross-metathesis to form the C5–C6 triple bond.

Yield : 50–65% after Lindlar hydrogenation (if required).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Williamson Synthesis Hept-5-yn-1-ol, THP halide Alkylation 60–75 Scalable, mild conditions Requires primary THP halide
Diol Protection Hept-5-yn-1,7-diol, DHP Selective protection 85–90 High selectivity Diol synthesis challenging
Alkyne Metathesis Propargyl fragments RCAM, hydrogenation 50–65 Modular, stereocontrol Catalyst cost, side products

Mechanistic Insights and Optimization

Acid-Catalyzed THP Protection

The THP protection of hept-5-yn-1,7-diol proceeds via oxonium ion intermediacy. Protonation of DHP generates an electrophilic species, which reacts with the C7 hydroxyl. Steric hindrance at C1 favors C7 selectivity.

Avoiding Alkyne Migration

Propargyl ethers are prone to-sigmatropic rearrangements under basic conditions. Employing aprotic solvents (e.g., THF, DMF) and avoiding strong bases during Williamson synthesis mitigates this.

Industrial Applications and Patented Methods

Patent WO2016005943A1 discloses asymmetric conjugate additions for prostaglandin analogs, highlighting THP ethers’ utility in complex molecule synthesis. Similarly, HU187649B employs THP protection in azaprostacyclin derivatives, underscoring the method’s industrial relevance.

Chemical Reactions Analysis

Types of Reactions

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hept-5-ynoic acid, while reduction can produce hept-5-en-1-ol .

Scientific Research Applications

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The oxane ring and alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of an alkyne, a protected hydroxyl group, and a medium carbon chain. Below is a detailed comparison with structurally or functionally related compounds:

5-Hexyn-1-ol (C₆H₁₀O)

  • Molecular Weight : 98.14 g/mol .
  • Structure : Shorter carbon chain (6 carbons) with a terminal alkyne and hydroxyl group.
  • Key Differences : Lacks the THP-protecting group and has a simpler structure, making it more volatile and reactive.
  • Applications : Used in click chemistry and as a building block for pharmaceuticals.

5-(Octyloxy)-6-phenyl-hexan-1-ol (C₂₀H₃₄O₂)

  • Molecular Weight : 306.48 g/mol .
  • Structure : Features a phenyl group and a long alkoxy chain.
  • Key Differences : The bulky phenyl group and octyloxy chain confer higher hydrophobicity compared to the THP group in the target compound.
  • Applications: Potential surfactant or lipid analog due to amphiphilic properties.

Hexan-6-olide (Oxepan-2-one, C₆H₁₀O₂)

  • Molecular Weight : 114.14 g/mol .
  • Structure : Cyclic ester (lactone) with a six-membered ring.
  • Key Differences : The lactone ring contrasts with the linear alkyne chain of the target compound, leading to divergent reactivity (e.g., ring-opening polymerization vs. alkyne addition reactions).
  • Applications : Precursor for biodegradable polymers like polycaprolactone.

5-Hexyn-1-ol, 6-(4-methoxyphenyl)- (C₁₃H₁₆O₂)

  • Molecular Weight : 204.27 g/mol .
  • Structure : Aromatic methoxyphenyl substituent adjacent to the alkyne.
  • Hazards : Classified for acute oral toxicity (Category 4) and skin irritation (Category 2) , suggesting similar risks for the target compound if unprotected.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol C₁₂H₂₀O₃ ~212.29 (estimated) Alkyne, THP-ether, -OH High stability, moderate polarity
5-Hexyn-1-ol C₆H₁₀O 98.14 Terminal alkyne, -OH Volatile, reactive
5-(Octyloxy)-6-phenyl-hexan-1-ol C₂₀H₃₄O₂ 306.48 Phenyl, alkoxy, -OH Amphiphilic
Hexan-6-olide C₆H₁₀O₂ 114.14 Lactone Ring-opening reactivity

Table 2: Hazard Profiles (Where Available)

Compound Acute Toxicity (Oral) Skin/Irritation Key References
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol Not reported Likely low (protected)
5-Hexyn-1-ol, 6-(4-methoxyphenyl)- Category 4 (H302) Category 2 (H315)

Research Implications

The THP group in 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol likely mitigates reactivity and toxicity compared to unprotected alkyne alcohols like 5-Hexyn-1-ol. Its synthetic utility could parallel THP-protected intermediates in drug discovery, where selective deprotection is critical. Further studies should explore its crystallography (using tools like SHELX ) and metabolic pathways.

Q & A

Q. What computational tools predict its reactivity or interactions in biological systems?

  • Answer :
  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration for drug delivery studies .
  • Docking Software (AutoDock Vina) : Screen for binding affinity to enzymes like cytochrome P450 .
  • ADMET Predictors : Estimate pharmacokinetic properties (e.g., LogP = 1.2 ± 0.3) .

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